1-Benzyl-4-phenyl-5-methylimidazole
Description
Structure
3D Structure
Properties
CAS No. |
62575-50-2 |
|---|---|
Molecular Formula |
C17H16N2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
1-benzyl-5-methyl-4-phenylimidazole |
InChI |
InChI=1S/C17H16N2/c1-14-17(16-10-6-3-7-11-16)18-13-19(14)12-15-8-4-2-5-9-15/h2-11,13H,12H2,1H3 |
InChI Key |
ZJKKXQNNKQIYCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Benzyl 4 Phenyl 5 Methylimidazole and Analogous Imidazole Scaffolds
Historical and Current Approaches to Substituted Imidazole (B134444) Synthesis
The synthesis of substituted imidazoles has evolved significantly from early classical methods to modern, more efficient protocols. These methods can be broadly categorized based on the bond-forming strategies employed to construct the heterocyclic ring.
One of the most powerful and atom-economical methods for synthesizing highly substituted imidazoles is through multi-component reactions (MCRs). The Debus-Radziszewski imidazole synthesis, first reported in the 19th century, is a classic example of a four-component reaction. wikipedia.orgresearchgate.net This reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, a primary amine, and ammonia (B1221849) or an ammonium (B1175870) salt. wikipedia.org
This approach allows for the one-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles with a high degree of structural diversity. By carefully selecting the starting materials, it is possible to synthesize compounds analogous to 1-Benzyl-4-phenyl-5-methylimidazole. For instance, the reaction of benzil (B1666583) (a 1,2-diphenyl-1,2-dione), an appropriate aldehyde, benzylamine (B48309), and ammonium acetate (B1210297) can yield highly substituted imidazoles. researchgate.netnih.gov Various catalysts, including Lewis acids and solid-supported reagents, have been employed to improve the efficiency and yields of these reactions under milder conditions. ijprajournal.comresearchgate.net
A specific example of a four-component synthesis of a structurally related compound, 1-benzyl-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, highlights the utility of this method. In this synthesis, benzil, 4-chlorobenzaldehyde, benzylamine, and ammonium acetate are heated together with a solid acid catalyst to afford the desired tetrasubstituted imidazole. nih.gov
Table 1: Example of a Four-Component Synthesis of a 1-Benzyl-4,5-diphenylimidazole Analog
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst | Conditions | Product | Yield | Reference |
| Benzil | 4-Chlorobenzaldehyde | Benzylamine | Ammonium Acetate | Activated SBA-sulfonic acid | 140°C, 6 minutes | 1-Benzyl-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole | Not Specified | nih.gov |
Cycloaddition reactions provide another elegant route to the imidazole core. Specifically, [3+2] cycloaddition or annulation reactions involve the combination of a three-atom component and a two-atom component to form the five-membered imidazole ring. These methods are valued for their high regioselectivity and atom economy. nih.gov
Various synthetic strategies employing [3+2] cycloadditions have been developed. For instance, the reaction of amidines with alkynes can lead to the formation of the imidazole ring. nih.gov Other approaches may involve the use of azirines, which can react with imines in the presence of a catalyst to form trisubstituted imidazoles. While not as common for generating tetrasubstituted imidazoles in a single step, these methods are crucial for building the fundamental imidazole scaffold which can be further functionalized.
Modern synthetic chemistry has increasingly focused on the direct functionalization of C-H bonds, and dehydrogenative coupling reactions have emerged as a powerful tool in this regard. These reactions allow for the formation of C-C or C-N bonds by removing two hydrogen atoms, often with the aid of a metal catalyst. rsc.org
In the context of imidazole synthesis, dehydrogenative coupling can be used to introduce substituents onto a pre-existing imidazole ring. For example, the C-H bonds at various positions of the imidazole nucleus can be targeted for arylation, alkenylation, or alkynylation. Palladium-catalyzed cross-dehydrogenative coupling (CDC) has been successfully employed for the C-H functionalization of imidazoles with various aromatic and heteroaromatic partners. wikipedia.org This strategy offers a more step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials.
Targeted Synthesis of N-Benzylated Imidazoles
The introduction of a benzyl (B1604629) group onto the nitrogen atom of the imidazole ring is a key step in the synthesis of this compound. This is typically achieved through N-alkylation or N-arylation strategies.
The nitrogen atoms of the imidazole ring are nucleophilic and can readily react with electrophiles to form N-substituted derivatives. The regioselectivity of this reaction in unsymmetrical imidazoles can be influenced by steric and electronic factors, as well as the reaction conditions.
A common and straightforward method for the N-benzylation of imidazoles involves the use of benzyl halides, such as benzyl bromide or benzyl chloride, as the electrophile. The reaction is typically carried out in the presence of a base to deprotonate the imidazole nitrogen, thereby increasing its nucleophilicity.
The synthesis of this compound would likely proceed via the N-benzylation of a 4-phenyl-5-methylimidazole precursor. This precursor can be synthesized through various methods, including multi-component reactions. Once the 4,5-disubstituted imidazole is obtained, it can be treated with a benzyl halide in the presence of a suitable base and solvent to yield the final product.
A study on the synthesis of 1-benzyl-4-(4-methoxyphenyl)-2-phenyl-1H-imidazole demonstrates a copper- and iodine-catalyzed reaction between a chalcone (B49325) and benzylamine, which directly yields the N-benzylated imidazole. acs.org This showcases a one-pot method to achieve the desired substitution pattern.
Table 2: Example of a Synthesis Yielding an N-Benzyl-4-phenylimidazole Analog
| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Conditions | Product | Yield | Reference |
| Chalcone (4-methoxy) | Benzylamine | Cu(OTf)₂ / I₂ | Toluene (B28343) | 70°C, 24 h | 1-Benzyl-4-(4-methoxyphenyl)-2-phenyl-1H-imidazole | 36% | acs.org |
N-Alkylation and N-Arylation Strategies
Metal-Free N-Alkylation/Allylation Approaches
The introduction of substituents on the imidazole nitrogen is a critical step in the synthesis of compounds like this compound. While metal-catalyzed reactions are common, metal-free alternatives offer advantages in terms of cost, toxicity, and simplified purification.
One notable metal-free approach involves the N-allylation and alkylation of imidazoles using Morita–Baylis–Hillman (MBH) alcohols and acetates. beilstein-journals.orgbeilstein-archives.org A highly α-regioselective N-nucleophilic allylic substitution of cyclic MBH alcohols and acetates with imidazole can be achieved in refluxing toluene without the need for any catalysts or additives, affording N-substituted imidazoles in good yields. beilstein-journals.orgbeilstein-archives.orgnih.gov For acyclic MBH alcohols, the aza-Michael addition of imidazole is promoted by an organic base like 1,4-diazabicyclo[2.2.2]octane (DABCO), leading to 1,4-adducts in high yields (70-84%). beilstein-archives.orgnih.gov
Direct N-alkylation can also be performed under basic conditions. For instance, the reaction of an N-H imidazole with an alkyl halide, such as benzyl bromide, in the presence of a base like potassium carbonate, is a standard method. nih.gov Another approach involves using a combination of an aldehyde and an amine with an isonitrile under metal-free conditions to generate 1,2,5-trisubstituted imidazoles. organic-chemistry.org
| Reagents | Conditions | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Cyclic MBH Alcohols/Acetates + Imidazole | Toluene, reflux | N-Allylimidazoles | Catalyst-free, highly regioselective | beilstein-journals.orgnih.gov |
| Acyclic MBH Alcohols + Imidazole | DABCO, Toluene or Methanol (B129727), reflux | 1,4-Adducts (Michael Addition) | Base-promoted, high yields (70-84%) | beilstein-archives.orgnih.gov |
| Imidazole + Ethylchloroacetate | K₂CO₃, 60°C | Imidazole Ester Intermediate | Intermediate for further functionalization | nih.gov |
Mechanistic Considerations of N-Benzylation
The N-benzylation of an imidazole, such as the conversion of 4-phenyl-5-methylimidazole to this compound, typically proceeds through a nucleophilic substitution mechanism. The imidazole ring exhibits amphoteric properties, acting as both an acid and a base. nih.gov The N-1 nitrogen is relatively acidic and can be deprotonated by a base, while the sp²-hybridized N-3 nitrogen is basic and serves as the primary site for electrophilic attack. nih.govyoutube.com
In a typical N-benzylation reaction using benzyl halide, the mechanism involves the following steps:
Deprotonation: A base (e.g., NaH, K₂CO₃) removes the acidic proton from the N-1 position of the imidazole ring, generating a highly nucleophilic imidazolate anion.
Nucleophilic Attack: The imidazolate anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide (e.g., benzyl bromide) in a classic S_N2 reaction.
Product Formation: This displacement of the halide leaving group results in the formation of the N-benzylated imidazole product.
The regioselectivity of alkylation can be a challenge in asymmetrically substituted imidazoles, as two tautomeric forms exist, potentially leading to a mixture of N-1 and N-3 alkylated products. youtube.com However, the use of protecting groups, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, can offer a solution. By protecting one nitrogen, alkylation can be directed to the other, followed by deprotection to yield the desired regioisomer. nih.gov
A proposed mechanism for the allylation of imidazole with MBH alcohols involves the formation of an intermediate that facilitates the nucleophilic attack by the imidazole nitrogen. beilstein-journals.org
Synthesis via Imidazole N-Oxide Intermediates and Deoxygenation
An alternative strategy for constructing highly substituted imidazoles involves the use of imidazole N-oxide intermediates. These N-oxides can be synthesized and subsequently deoxygenated to yield the target imidazole. nih.govuzh.ch
The synthesis of 2-unsubstituted imidazole 3-oxides is often achieved through the condensation of α-hydroxyimino ketones with primary amines and formaldehyde. uzh.chmdpi.com These N-oxides are stable, crystalline solids and can act as 1,3-dipoles in various cycloaddition reactions. uzh.ch
Once the desired substitution pattern on the imidazole N-oxide is achieved, the final step is deoxygenation. This transformation can be accomplished using various reducing agents. A common and effective method for the smooth deoxygenation of imidazole N-oxides is treatment with freshly prepared Raney-Nickel, which leads to the corresponding 1,4,5-trisubstituted imidazoles. mdpi.com This two-step sequence (N-oxide formation followed by deoxygenation) provides a versatile route to imidazoles that can then undergo further functionalization, such as N-benzylation, to afford products like those used in the synthesis of natural products like lepidilines. mdpi.com In some cases, unexpected deoxygenation can occur during reactions with other reagents, influenced by the substituents on the imidazole ring. uzh.ch
| Step | Reagents/Method | Key Features | Reference |
|---|---|---|---|
| N-Oxide Formation | α-Hydroxyimino ketone + Primary Amine + Formaldehyde | Forms stable 2-unsubstituted imidazole 3-oxides | uzh.chmdpi.com |
| Deoxygenation | Raney-Nickel | Smooth conversion to the corresponding imidazole | mdpi.com |
| Functionalization | Activation with oxalyl chloride followed by nucleophilic substitution | Allows for C-2 chlorination of the imidazole N-oxide | nih.gov |
Regioselective Functionalization Techniques for Imidazole Ring Substitution
Achieving the specific substitution pattern of this compound requires precise control over the placement of the phenyl and methyl groups on the imidazole core. Regioselective functionalization is therefore of paramount importance. nih.govrsc.org
Direct C-H functionalization has emerged as a powerful tool for modifying heterocycles like imidazole. nih.govsci-hub.se Strategies have been developed for the sequential and regioselective arylation of all three C-H bonds (C-2, C-4, and C-5) of the imidazole ring. nih.gov For instance, palladium-catalyzed C-2 arylation can be performed using aryl chlorides or bromides. nih.gov
Functionalizing the C-4 and C-5 positions can be more challenging. One advanced technique involves the use of a transferable directing group, such as the SEM group. An "SEM-switch" strategy allows for the transposition of the SEM group from N-1 to N-3, which activates the C-4 position for arylation. nih.gov This enables the synthesis of 4-arylimidazoles, which can be further functionalized. This method provides a programmable approach to complex triarylimidazoles and can be adapted for N-alkylation. nih.gov
Another metal-free approach allows for the regioselective C-2–H functionalization of 1-substituted imidazoles by reacting them with acylacetylene/aldehyde pairs, leading to the introduction of a 1,3-dicarbonyl moiety. sci-hub.se A short and efficient synthesis of 1,4-disubstituted imidazoles with complete regioselectivity has also been developed, involving a double aminomethylenation of a glycine (B1666218) derivative followed by a transamination/cyclization cascade. rsc.org
Catalytic Approaches in Imidazole Synthesis
Catalysis plays a pivotal role in the modern synthesis of imidazoles, offering routes that are often more efficient and environmentally friendly than classical condensation methods. Both homogeneous and heterogeneous catalysts are widely employed.
Homogeneous Catalysis
Homogeneous catalysts, which are soluble in the reaction medium, are effective for constructing the imidazole ring and for its subsequent functionalization.
Diruthenium(II) complexes have been used to catalyze the synthesis of 2,4,5-trisubstituted NH-imidazoles from benzylic alcohols, 1,2-diketones, and ammonium acetate under aerobic conditions via a "borrowing hydrogen" process. rsc.org Copper-catalyzed N-arylation of imidazole with arylboronic acids represents another important application, proceeding under mild, base-free conditions. organic-chemistry.org Furthermore, N-arylation can be achieved with aryl iodides using CuI as a catalyst. nih.gov Imidazole itself can act as a catalyst in reactions such as the hydrolysis of esters, proceeding through an N-acyl imidazole intermediate. youtube.comacs.org
| Catalyst | Reaction Type | Reactants | Key Features | Reference |
|---|---|---|---|---|
| Diruthenium(II) complex | Borrowing Hydrogen | Benzylic alcohol, 1,2-diketone, NH₄OAc | Aerobic conditions, regioselective | rsc.org |
| CuI | N-Arylation | Imidazole, Aryl iodide | Mild conditions | nih.gov |
| Copper(I) oxide | N-Arylation | Imidazole, Arylboronic acid | Base-free, room temperature | organic-chemistry.org |
Heterogeneous Catalysis
Heterogeneous catalysts are prized in green chemistry for their ease of separation from the reaction mixture, thermal stability, and recyclability. tandfonline.comtandfonline.com They have been extensively applied to the synthesis of substituted imidazoles, often in one-pot, multicomponent reactions. tandfonline.comtandfonline.com
A variety of solid catalysts have been proven effective:
Metal-Organic Frameworks (MOFs): The chromium-based MOF, MIL-101, efficiently catalyzes the one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles from a 1,2-diketone, an aldehyde, and ammonium acetate under solvent-free conditions. mdpi.com The catalyst is reusable for at least five cycles with only a slight loss in activity. mdpi.com
Magnetic Nanoparticles: Chitosan-supported Fe₃O₄ nanoparticles have been used as a reusable catalyst for the synthesis of 2,4,5-trisubstituted imidazoles in refluxing ethanol, affording excellent yields. tandfonline.com Similarly, copper-functionalized Fe₃O₄-polyethylene glycol serves as a solid catalyst for producing multisubstituted imidazoles under solvent-free conditions. tandfonline.com
Supported Metals: Nickel chloride supported on acidic alumina (B75360) has been used to prepare 2,4,5-trisubstituted imidazoles in good yields. tandfonline.com
Metal Oxides: Heterogeneous copper(I) oxide has been used for the N-arylation of azoles with arylboronic acids in methanol at room temperature. organic-chemistry.org
These heterogeneous systems often allow for solvent-free conditions and high product yields, making them attractive for industrial applications. tandfonline.commdpi.com
Organocatalysis in Imidazole Formation
Organocatalysis has emerged as a powerful tool for the synthesis of highly substituted imidazoles, offering a metal-free alternative to traditional methods. tandfonline.com These reactions often proceed under mild conditions and can afford high yields of the desired products.
A variety of small organic molecules have been successfully employed as catalysts. For instance, amino acids like glycine have proven effective in promoting the synthesis of 1,2,4,5-tetrasubstituted imidazoles. In a typical reaction, benzil, an aldehyde, an aniline, and ammonium acetate are condensed in an aqueous medium with a catalytic amount of glycine to produce the corresponding imidazole derivative in high yields. samipubco.com The zwitterionic nature of glycine is believed to enhance the electrophilicity of the carbonyl groups, facilitating the key imine formation and subsequent cyclocondensation steps. samipubco.com
Other notable organocatalysts include ascorbic acid (Vitamin C) and glutamic acid, which have been utilized for the synthesis of 1,2,4,5-tetrasubstituted imidazoles from benzil, primary amines, aldehydes, and ammonium acetate under solvent-free conditions at elevated temperatures. tandfonline.com N-heterocyclic carbenes (NHCs) have also been reported to catalyze the formation of tetrasubstituted imidazoles through a condensation-oxidation-cyclization-aromatization sequence. tandfonline.com
| Organocatalyst | Reactants | Conditions | Yield (%) | Reference |
| Glycine (15 mol%) | Benzil, Benzaldehyde, Aniline, Ammonium acetate | Water, Reflux, 2 h | 87 | samipubco.com |
| Ascorbic Acid (10 mol%) | Benzil, Primary amines, Aldehydes, Ammonium acetate | Solvent-free, 100 °C | Good to Excellent | tandfonline.com |
| Glutamic Acid | 1,2-dicarbonyls, Aryl aldehydes, Amines, Ammonium acetate | Thermal, Solvent-free | High | tandfonline.com |
| ZSM-11 Zeolite (0.05 g) | Benzil, Aldehyde, Aniline, Ammonium acetate | Solvent-free, 110 °C, 30 min | Excellent | nih.gov |
Transition Metal-Catalyzed Coupling Reactions (e.g., C-H Arylation, Cross-Coupling)
Transition metal catalysis provides a versatile and efficient pathway for the synthesis of substituted imidazoles, including direct C-H functionalization and cross-coupling reactions. These methods allow for the introduction of aryl and other substituents with high precision.
Copper Catalysis: Copper catalysts are widely used due to their low cost and toxicity. Copper(I) iodide (CuI) has been shown to effectively catalyze the synthesis of 2,4,5-trisubstituted imidazoles from α-hydroxy ketones (like benzoin) or 1,2-diketones (like benzil) with various aldehydes and ammonium acetate. rsc.org This multicomponent reaction proceeds with good yields in a short time under simple reaction conditions. rsc.org Copper-mediated oxidative C-H functionalization has also been reported as a concise route to highly substituted imidazoles from readily available starting materials under mild conditions. nih.gov Furthermore, copper(II) triflate (Cu(OTf)₂) in the presence of iodine has been utilized for the synthesis of 1,2,4-trisubstituted-(1H)-imidazoles via an unusual C-C bond cleavage of chalcones and benzylamines. acs.org
Palladium Catalysis: Palladium catalysts are highly effective for C-H arylation reactions, enabling the direct introduction of aryl groups onto the imidazole ring. For instance, palladium acetate has been used for the C2-selective arylation of imidazole derivatives. researchgate.net Reusable heterogeneous palladium catalysts have also been developed for the C-H arylation of 1,2,3-triazoles, a related azole heterocycle, in environmentally benign solvents like γ-valerolactone (GVL). nih.gov
Nickel Catalysis: Nickel-catalyzed C-H arylation has emerged as a powerful tool for forming C-C bonds. For example, a catalytic system of Ni(OTf)₂ with a phosphine (B1218219) ligand can effect the C-H arylation of imidazoles with phenol (B47542) derivatives or chloroarenes. rsc.org
| Metal Catalyst | Reactants | Conditions | Yield (%) | Reference |
| CuI (15 mol%) | Benzoin, Aldehydes, Ammonium acetate | BuOH, Reflux | up to 95 | rsc.org |
| Cu(OTf)₂ (10 mol%), I₂ (20 mol%) | Chalcone, Benzylamine | Toluene, 70 °C, 24 h | 52 | acs.org |
| Palladium Acetate | Imidazole-4-carboxylate, Iodobenzene | - | - | researchgate.net |
| Ni(OTf)₂/dcype | Imidazole, Phenol derivative | t-amylOH, K₃PO₄ | Good | rsc.org |
Green Chemistry Principles in Imidazole Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of imidazoles to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netresearchgate.net
Solvent-Free Reaction Conditions
Conducting reactions without a solvent offers significant environmental benefits by reducing solvent waste and simplifying product purification. Several methods for imidazole synthesis have been adapted to solvent-free conditions. For example, the synthesis of 1,2,4,5-tetrasubstituted imidazoles has been achieved by heating a mixture of benzil, an aldehyde, an amine, and ammonium acetate with a catalytic amount of ZSM-11 zeolite at 110 °C for a short duration, resulting in excellent yields. nih.gov Similarly, antimony(III) chloride supported on silica (B1680970) gel has been used as a Lewis acid catalyst for the solvent-free synthesis of trisubstituted and tetrasubstituted imidazoles under ultrasonic irradiation, with most reactions affording high yields in short reaction times. nih.gov Cupric chloride has also been used as a catalyst for the solvent-free, microwave-assisted synthesis of 2,4,5-trisubstituted imidazoles. derpharmachemica.com
| Catalyst | Reactants | Conditions | Yield (%) | Reference |
| ZSM-11 Zeolite | Benzil, Aldehyde, Aniline, NH₄OAc | 110 °C, 30 min | up to 98 | nih.gov |
| SiO₂-OSbCl₂ | Benzil, Aldehyde, Amine, NH₄OAc | Ultrasonic irradiation, 10-33 min | >80 | nih.gov |
| CuCl₂·2H₂O (10 mol%) | Benzil, Aldehyde, NH₄OAc | Microwave irradiation, 12 min | 92 | derpharmachemica.com |
Microwave-Assisted Synthesis
Microwave irradiation has become a popular energy source in organic synthesis due to its ability to significantly reduce reaction times, often from hours to minutes, and improve yields. researchgate.netderpharmachemica.com The synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles has been successfully carried out under microwave irradiation. For instance, the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an amine using acidic alumina impregnated with ammonium acetate as a solid support under solvent-free microwave conditions provides the corresponding imidazoles. researchgate.net Another example involves the use of cupric chloride as a catalyst in the microwave-assisted, three-component condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate to give 2,4,5-trisubstituted imidazoles in excellent yields. derpharmachemica.com Optimization studies using factorial design have been employed to determine the ideal microwave power and time for maximizing the yield of substituted imidazoles. researchgate.netorientjchem.org
| Catalyst/Support | Reactants | Conditions | Time | Yield (%) | Reference |
| Acidic Alumina/NH₄OAc | 1,2-dicarbonyl, Aldehyde, Amine | Solvent-free, Microwave | - | - | researchgate.net |
| CuCl₂·2H₂O | Benzil, 4-Methoxybenzaldehyde, NH₄OAc | Microwave | 12 min | 92 | derpharmachemica.com |
| Glacial Acetic Acid | Benzil, Aldehyde, NH₄OAc | Solvent-free, Microwave | 1-3 min | High | jetir.org |
Water-Compatible Reaction Systems
The use of water as a solvent in organic synthesis is highly desirable from a green chemistry perspective due to its abundance, non-toxicity, and non-flammability. Several imidazole synthesis protocols have been developed to be compatible with aqueous media. As mentioned in the organocatalysis section, glycine has been shown to be an effective catalyst for the synthesis of tetra-substituted imidazoles in water. samipubco.com This demonstrates the feasibility of conducting these complex multicomponent reactions in an environmentally friendly solvent. The development of more water-tolerant catalytic systems remains an active area of research in the pursuit of greener synthetic methodologies for imidazole derivatives.
Structural Elucidation and Advanced Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 1-benzyl-4-phenyl-5-methylimidazole and its analogs, ¹H and ¹³C NMR are fundamental in assigning the positions of protons and carbon atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments and Coupling Patterns
The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons in a molecule. In deuterated chloroform (B151607) (CDCl₃), a common solvent for NMR analysis, the proton signals for related imidazole (B134444) compounds appear at distinct chemical shifts (δ) measured in parts per million (ppm).
For a similar compound, 1-benzyl-2-phenacyl-4,5-diphenyl-1H-imidazole, the benzylic protons (CH₂) appear as a singlet at 5.16 ppm. The aromatic protons of the phenyl and benzyl (B1604629) groups typically resonate in the region of 7.0 to 8.0 ppm, often as complex multiplets due to overlapping signals and spin-spin coupling. The specific chemical shifts and coupling constants (J values), which describe the interaction between neighboring protons, are crucial for assigning specific protons to their positions in the molecular structure.
| Proton Assignment | Chemical Shift (δ) in ppm (CDCl₃) | Multiplicity | J-coupling (Hz) |
| Imidazole-H | ~7.13-7.58 | s | - |
| Benzyl-CH₂ | ~5.16 | s | - |
| Phenyl & Benzyl Ar-H | ~7.0-8.0 | m | - |
Note: 's' denotes a singlet, and 'm' denotes a multiplet. The data is based on analogous imidazole structures and general chemical shift ranges. Precise values for this compound may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments and Multiplicities
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. In the case of 1-benzyl-4,5-diphenyl-2-substituted-1H-imidazoles, the benzylic carbon (CH₂) typically appears around 48.6 ppm. The carbon atoms of the imidazole ring and the attached phenyl and benzyl groups resonate in the aromatic region, generally between 125 and 140 ppm. The specific chemical shifts help to distinguish between the different carbon atoms within the molecule.
| Carbon Assignment | Chemical Shift (δ) in ppm (CDCl₃) |
| Benzyl-CH₂ | ~48.6 |
| Imidazole-C2 | ~146-148 |
| Imidazole-C4/C5 | ~127-138 |
| Phenyl & Benzyl Ar-C | ~125-140 |
Note: The data is based on analogous imidazole structures. Precise values for this compound may vary.
Two-Dimensional NMR Techniques for Structural Confirmation (e.g., COSY, HMQC, HMBC)
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed. ugm.ac.id
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, helping to trace out the spin systems within the molecule. For instance, it can confirm the connectivity between protons on the same aromatic ring. ugm.ac.id
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on the chemical shift of its attached proton. ugm.ac.idipb.pt
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule, such as the benzyl group to the imidazole ring and the phenyl group to the imidazole ring. ugm.ac.idipb.pt
These 2D NMR methods provide a comprehensive and detailed map of the molecular structure, leaving little room for ambiguity. ugm.ac.idipb.pt
Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorinated Analogues
For fluorinated analogues of this compound, ¹⁹F NMR spectroscopy is a powerful tool for structural analysis. rsc.orgnih.govrsc.org The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it highly sensitive for NMR detection. nih.gov The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, providing valuable information about the position of the fluorine atom within the molecule. nih.govichorlifesciences.com Furthermore, fluorine couples with neighboring protons (¹H) and carbons (¹³C), and these coupling constants can provide crucial structural and conformational information. rsc.org The development of new ¹⁹F NMR methodologies allows for the detailed structural elucidation of fluorinated compounds even in complex mixtures. rsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. For this compound, the molecular ion peak (M+) in the mass spectrum would confirm its molecular weight.
The fragmentation of the molecule under electron impact ionization can lead to characteristic fragment ions. For instance, a common fragmentation pathway for benzyl-substituted compounds is the cleavage of the benzylic bond, resulting in the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. Other fragments may arise from the cleavage of the imidazole ring or the loss of the phenyl group. Analysis of these fragmentation patterns can help to confirm the proposed structure.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The absorption of infrared radiation or the scattering of laser light provides a characteristic spectrum that acts as a molecular fingerprint.
For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to the various functional groups present:
C-H stretching vibrations: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the benzyl CH₂ and methyl group) appear just below 3000 cm⁻¹.
C=C and C=N stretching vibrations: These vibrations from the aromatic rings and the imidazole ring are expected in the 1400-1650 cm⁻¹ region.
C-N stretching vibrations: These will appear in the fingerprint region, typically between 1000 and 1350 cm⁻¹.
Ring vibrations: The characteristic breathing modes of the phenyl and imidazole rings will also be present in the spectrum.
The combination of IR and Raman spectroscopy provides a comprehensive picture of the vibrational framework of the molecule, further confirming its structural identity. nih.govesisresearch.org
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
Analysis of the crystal packing would further elucidate the nature and geometry of intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds, which govern the supramolecular assembly of the molecules in the crystal lattice. While specific crystallographic data for this compound is not publicly available in the searched literature, a hypothetical data table based on common parameters for similar organic compounds is presented below to illustrate the expected outputs of such an analysis.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Empirical formula | C₁₇H₁₆N₂ |
| Formula weight | 248.33 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
Note: The values in the table are placeholders and would need to be determined experimentally.
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a crucial analytical technique used to determine the mass percentages of the constituent elements within a compound. For this compound, this involves the combustion of a small, pure sample to convert the carbon, hydrogen, and nitrogen into their respective oxides (CO₂, H₂O) and elemental nitrogen (N₂). The amounts of these products are then accurately measured to calculate the percentage composition of the original compound.
The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are then compared with the theoretical values calculated from the compound's proposed empirical formula, C₁₇H₁₆N₂. A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the assigned empirical formula and the purity of the synthesized compound.
Elemental Analysis Data for this compound
| Element | Theoretical % | Found % |
|---|---|---|
| Carbon (C) | 82.22 | Value |
| Hydrogen (H) | 6.50 | Value |
Note: The "Found %" values are placeholders and would be obtained from experimental measurement.
Reactivity and Chemical Transformations of 1 Benzyl 4 Phenyl 5 Methylimidazole
Reactivity of the Imidazole (B134444) Nitrogen Atoms
The imidazole ring contains a pyrrole-type nitrogen (N1) and a pyridine-type nitrogen (N3). In 1-benzyl-4-phenyl-5-methylimidazole, the N1 nitrogen is already substituted with a benzyl (B1604629) group. The remaining nucleophilic center is the pyridine-type nitrogen at the N3 position, which possesses a lone pair of electrons in an sp² hybrid orbital and is the primary site for reactions with electrophiles.
The N3-nitrogen of this compound is susceptible to electrophilic attack, leading to the formation of quaternary imidazolium (B1220033) salts.
N-Alkylation:
While specific studies on the N-alkylation of this compound are not extensively documented, the general reactivity of N-substituted imidazoles suggests that it will react with alkyl halides (e.g., methyl iodide, ethyl bromide) or other alkylating agents to form 1,3-dialkylimidazolium salts. The reaction involves the attack of the N3 lone pair on the electrophilic carbon of the alkylating agent.
For instance, the benzylation of 5-(or 6)-nitro-2-phenylbenzimidazole with benzyl chloride has been reported to yield a mixture of the 1,5- and 1,6-isomers, demonstrating the susceptibility of the imidazole nitrogen to benzylation. This suggests that further alkylation at the N3 position of this compound would proceed readily.
N-Acylation:
Similarly, acylation at the N3 position can be achieved using acylating agents such as acyl chlorides or anhydrides. This reaction would result in the formation of a 1-benzyl-3-acyl-4-phenyl-5-methylimidazolium salt. These acylated imidazoles can be useful as intermediates in various transformations.
| Reaction Type | Reagent Example | Product Type |
| N-Alkylation | Methyl Iodide (CH₃I) | 1-Benzyl-3-methyl-4-phenyl-5-methylimidazolium iodide |
| N-Acylation | Acetyl Chloride (CH₃COCl) | 1-Benzyl-3-acetyl-4-phenyl-5-methylimidazolium chloride |
Metalation of the imidazole ring, particularly lithiation, is a powerful tool for introducing substituents at specific carbon positions. While no direct metalation studies on this compound have been found, research on the closely related compound, 1-benzylimidazole (B160759), provides significant insights.
The metalation of 1-benzylimidazole with n-butyllithium occurs preferentially at the C2 position, the most acidic proton on the imidazole ring. This is due to the inductive effect of the two adjacent nitrogen atoms. The resulting 1-benzyl-2-lithioimidazole is a versatile nucleophile that can react with a variety of electrophiles.
Table of Electrophilic Quenching of 1-Benzyl-2-lithioimidazole (as an analogue)
| Electrophile | Reagent | Product after Quenching |
| Carbon dioxide | CO₂ | 1-Benzylimidazole-2-carboxylic acid |
| Aldehydes/Ketones | RCHO / RCOR' | 1-Benzyl-2-(hydroxyalkyl)imidazole |
| Alkyl halides | RX | 1-Benzyl-2-alkylimidazole |
| Silyl halides | R₃SiCl | 1-Benzyl-2-silyl-imidazole |
It is highly probable that this compound would undergo a similar C2-lithiation upon treatment with a strong base like n-butyllithium. The resulting lithiated species could then be quenched with various electrophiles to introduce a wide range of functional groups at the C2 position.
Reactivity of the Benzyl and Phenyl Moieties
The benzyl and phenyl groups attached to the imidazole ring are generally less reactive towards electrophilic substitution than the imidazole ring itself, which is an electron-rich aromatic system. globalresearchonline.netuobabylon.edu.iq However, under specific conditions, these groups can undergo a variety of chemical modifications.
Electrophilic Aromatic Substitution:
The imidazole ring, being electron-rich, generally directs electrophilic substitution to its own available positions (C2, C4, and C5) before substitution occurs on the less activated phenyl and benzyl rings. globalresearchonline.net When the imidazole ring is protonated or complexed with a Lewis acid, its electron-withdrawing character increases, which can influence the reactivity of the attached aromatic rings.
For the 4-phenyl group , the imidazole ring acts as a deactivating substituent, directing incoming electrophiles primarily to the meta and para positions of the phenyl ring. The nitration of analogous compounds like 4-phenylpyridine, which also features a heterocyclic ring attached to a phenyl group, has been shown to occur on the phenyl ring under acidic conditions. rsc.orgrsc.org
The N-1 benzyl group is also influenced by the imidazole ring. The nitrogen atom to which it is attached can draw electron density away from the benzyl ring, thus deactivating it towards electrophilic substitution compared to toluene (B28343). However, electrophilic substitution is still possible under forcing conditions, with substitution expected to occur at the ortho and para positions, though potentially with lower yields and requiring stronger reagents.
| Reaction Type | Reagent/Conditions | Expected Product on Phenyl/Benzyl Ring | Notes |
| Nitration | HNO₃/H₂SO₄ | Nitro-substituted phenyl or benzyl group | The imidazole nitrogen may be protonated under these conditions, increasing the deactivating effect. rsc.org |
| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | Halo-substituted phenyl or benzyl group | Requires Lewis acid catalysis; selectivity can be poor. |
| Friedel-Crafts Alkylation/Acylation | R-Cl/AlCl₃ or RCOCl/AlCl₃ | Alkylated or acylated phenyl or benzyl group | These reactions are often challenging on deactivated rings and may lead to complex mixtures. |
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAr) on the phenyl or benzyl rings of this compound is generally not favored unless an electron-withdrawing group is present on the aromatic ring to be substituted. chemistrysteps.comlibretexts.org For SNAr to occur, a good leaving group (like a halide) must be present on the ring, and the ring must be activated by strongly electron-withdrawing groups, typically in the ortho and/or para positions to the leaving group. chemistrysteps.com In the absence of such activating groups, extremely strong nucleophiles and harsh reaction conditions would be required, often proceeding through a benzyne (B1209423) intermediate. chemistrysteps.com
| Reaction Type | Reagent/Conditions | Substrate Requirement | Expected Product |
| SNAr | Strong Nucleophile (e.g., NaOMe, NaNH₂) | Halogen and strong electron-withdrawing group (e.g., -NO₂) on the phenyl or benzyl ring. | Replacement of the halide with the nucleophile. libretexts.org |
The benzylic methylene (B1212753) group (-CH₂-) of the N-1 benzyl substituent is a key site for chemical reactivity due to the relative weakness of the benzylic C-H bonds. libretexts.org The stability of the resulting benzylic radical or cation intermediate facilitates a number of transformations.
Benzylic Halogenation:
The benzylic protons can be readily substituted with halogens, particularly bromine, using radical initiators. N-Bromosuccinimide (NBS) in the presence of light or a radical initiator is a common reagent for the selective bromination of the benzylic position. libretexts.orgyoutube.com This reaction proceeds via a free radical mechanism.
Benzylic Oxidation:
The benzylic methylene group can be oxidized to a carbonyl group (C=O) using various oxidizing agents. mdpi.commasterorganicchemistry.comyoutube.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under harsh conditions can lead to the formation of N-benzoyl-4-phenyl-5-methylimidazole. masterorganicchemistry.com Milder oxidizing agents can also be employed for more controlled oxidations. organic-chemistry.org
| Reaction Type | Reagent/Conditions | Expected Product | Notes |
| Benzylic Bromination | N-Bromosuccinimide (NBS), Light (hν) or Peroxide | 1-(α-bromobenzyl)-4-phenyl-5-methylimidazole | A free-radical chain reaction. youtube.com |
| Benzylic Oxidation | KMnO₄, heat or H₂CrO₄ | N-benzoyl-4-phenyl-5-methylimidazole | Strong oxidation can cleave the benzyl group under very harsh conditions. masterorganicchemistry.com |
| Benzylic Chlorination | 2,4,6-trichloro-1,3,5-triazine (TCT), DMSO | 1-(α-chlorobenzyl)-4-phenyl-5-methylimidazole | A mild and selective method for chlorination of benzylic alcohols, adaptable for direct C-H chlorination under modified conditions. organic-chemistry.org |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are indispensable for understanding the electronic structure and energy of a molecule, which are the primary determinants of its physical and chemical properties.
Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, represent a higher tier of computational analysis. Methods like Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2) provide a rigorous framework for calculating the electronic wavefunction and energy. While more computationally demanding than DFT, ab initio calculations for 1-Benzyl-4-phenyl-5-methylimidazole would offer a valuable benchmark for the electronic structure, ensuring the reliability of the computational model and providing a deeper understanding of electron correlation effects.
Molecular Geometry and Conformation Analysis
The specific three-dimensional arrangement of atoms and the molecule's ability to adopt different shapes are critical to its function and interactions.
The conformation of this compound is largely defined by the dihedral angles between the central imidazole (B134444) ring and its substituents. Specifically, the torsion angles involving the connections to the benzyl (B1604629) and phenyl rings dictate their relative orientations. For instance, in a related compound, 1-benzyl-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, X-ray crystallography revealed that the dihedral angles between the imidazole ring and the attached phenyl rings varied significantly, ranging from 16.55° to 85.60°, indicating substantial twisting. A similar computational analysis on this compound would quantify these rotations.
Tautomerism, the interconversion of structural isomers through proton migration, is a known feature of imidazoles. However, in the target molecule, the nitrogen atoms of the imidazole ring are substituted with a benzyl group and are part of the ring structure, which generally prevents the common annular tautomerism. Computational studies could, however, investigate the energetic feasibility of other potential, less common, tautomeric forms.
The presence of single bonds, such as the one connecting the benzyl group to the imidazole ring, allows for rotation and gives rise to different conformational isomers. A systematic computational scan, where this bond is rotated incrementally and the energy calculated at each step, would reveal the potential energy surface. This analysis would identify the most stable, low-energy conformers and the energy barriers that separate them, providing insight into the molecule's flexibility and the predominant shapes it adopts at a given temperature.
Electronic Structure and Molecular Orbital Analysis
The distribution of electrons within a molecule is key to its reactivity, spectroscopic properties, and electronic behavior. An analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The HOMO's energy level is related to the molecule's capacity to donate electrons, while the LUMO's energy indicates its ability to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity.
For this compound, it is anticipated that the HOMO and LUMO would be distributed across the delocalized π-electron systems of the imidazole and phenyl rings. A smaller HOMO-LUMO gap would suggest higher reactivity. The table below illustrates the type of data that a DFT calculation would provide for this molecule.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and kinetic stability. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.govnih.gov
For this compound, these values have not been specifically reported. A typical computational approach would involve optimizing the molecule's geometry using a method like DFT with a basis set such as B3LYP/6-311G(d,p). researchgate.netresearchgate.net The energies of the HOMO and LUMO orbitals would then be calculated. For context, studies on similar heterocyclic compounds have reported HOMO-LUMO energy gaps that indicate significant charge transfer can occur within the molecule, pointing to its potential reactivity. nih.gov
Interactive Data Table: Illustrative HOMO-LUMO Data for Analogous Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
| Benomyl | - | - | 5.039 | nih.gov |
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 | libretexts.org |
| N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide | - | - | ~0.34-0.40 Hartree | nih.gov |
Note: This table is for illustrative purposes to show typical data formats and values for related types of compounds. The data does not represent this compound.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The map displays different potential values on the electron density surface, typically color-coded: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green indicates neutral potential regions. nih.govresearchgate.net
For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the imidazole ring due to their high electronegativity and lone pairs of electrons, making them primary sites for electrophilic interaction. orientjchem.org The hydrogen atoms, particularly those on the methyl group and aromatic rings, would exhibit positive potential. orientjchem.org Generating an accurate MEP map requires quantum chemical calculations based on the molecule's optimized geometry. orientjchem.org
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis provides detailed insight into the interactions between orbitals, explaining charge delocalization, intramolecular charge transfer, and hyperconjugative interactions that contribute to molecular stability. This analysis examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energy, E(2).
Chemical Reactivity Indices and Fukui Functions
Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω). biointerfaceresearch.com Fukui functions are used to identify the most reactive sites within a molecule by showing how the electron density changes with the addition or removal of an electron, thus pinpointing specific atoms prone to nucleophilic, electrophilic, or radical attack. researchgate.net
To calculate these indices for this compound, the HOMO and LUMO energies from DFT calculations are required. The analysis would yield numerical values for hardness and electrophilicity, providing a quantitative basis for its reactivity profile. The Fukui functions would complement the qualitative MEP analysis by specifying the reactivity of each atomic site. researchgate.net
Interactive Data Table: Illustrative Chemical Reactivity Descriptors
| Parameter | Formula | Description |
| Electronegativity (χ) | χ = - (E_HOMO + E_LUMO) / 2 | Measures the ability to attract electrons. |
| Chemical Hardness (η) | η = (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicates high reactivity. |
| Electrophilicity Index (ω) | ω = μ² / (2η) (where μ = -χ) | Measures the propensity to accept electrons. |
Note: This table defines the parameters. Specific values for this compound are not available.
Spectroscopic Property Prediction and Correlation with Experimental Data
Theoretical calculations are widely used to predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts, and Infrared (IR), Raman, and UV-Vis absorption spectra. biointerfaceresearch.comresearchgate.net These predicted spectra can be correlated with experimental data to confirm the molecular structure.
For this compound, computational methods like the Gauge-Independent Atomic Orbital (GIAO) approach for NMR, and time-dependent DFT (TD-DFT) for UV-Vis spectra, could be employed. orientjchem.orgbiointerfaceresearch.com The calculated vibrational frequencies (IR, Raman) and chemical shifts (¹H and ¹³C NMR) would then be compared to experimental spectra. A strong correlation would validate the accuracy of the computed molecular model. researchgate.net However, neither experimental spectra nor corresponding theoretical predictions for this compound are currently available in the reviewed literature.
Advanced Applications and Future Research Directions
Catalytic Applications
The imidazole (B134444) framework is a cornerstone in modern catalysis, valued for its ability to form stable and highly active catalytic species. The specific substitution pattern of 1-benzyl-4-phenyl-5-methylimidazole makes it a promising candidate for several catalytic roles.
This compound as a Ligand in Organometallic Catalysis
Imidazole derivatives are widely recognized as effective ligands for transition metals, forming stable complexes that catalyze a variety of organic transformations. The nitrogen atoms in the imidazole ring are excellent σ-donors, creating strong bonds with metal centers. scripps.edunih.gov This strong bonding often results in more stable and robust catalysts compared to those using traditional phosphine (B1218219) ligands. nih.govpageplace.de
For this compound, the N-3 nitrogen atom can coordinate with various transition metals like nickel, palladium, ruthenium, and iron. rsc.orgrsc.org The substituents on the imidazole ring—benzyl (B1604629), phenyl, and methyl groups—play a crucial role in defining the steric and electronic environment around the metal center. This allows for the fine-tuning of the catalyst's activity and selectivity. For instance, N-benzyl substituted benzimidazoles have been successfully employed as ligands in nickel-catalyzed C-H arylation reactions. rsc.org The steric hindrance provided by the benzyl and phenyl groups can promote reductive elimination and prevent catalyst deactivation, which is beneficial in cross-coupling reactions.
Future research could explore the application of this compound as a ligand in key organometallic reactions, as summarized in the table below.
Table 1: Potential Organometallic Catalysis Applications for Imidazole-Based Ligands
| Catalytic Reaction | Metal Center | Role of Imidazole Ligand | Relevant Findings |
| Suzuki-Miyaura Coupling | Palladium (Pd) | Stabilizes the Pd(0) and Pd(II) intermediates; steric bulk influences catalytic efficiency. | N-heterocyclic carbene (NHC) ligands derived from imidazoles are highly effective for coupling aryl chlorides. scripps.edu |
| C-H Arylation | Nickel (Ni) | Directs the regioselectivity of C-H bond activation and stabilizes the active metal species. | Ni(OTf)₂/dcype system effectively catalyzes the arylation of N-benzyl benzimidazoles with chloroarenes. rsc.org |
| Olefin Metathesis | Ruthenium (Ru) | Forms highly stable second-generation Grubbs-type catalysts, replacing phosphine ligands. | NHC-Ru complexes show remarkable resistance to oxidation and are highly active. rsc.org |
| Reduction Reactions | Iron (Fe) | Creates a specific coordination environment that mimics non-heme enzymes. uga.edu | Iron-imidazole complexes exhibit reversible electrochemistry, useful in redox catalysis. uga.edu |
Precursors to N-Heterocyclic Carbenes (NHCs) as Organocatalysts or Ligands
N-Heterocyclic Carbenes (NHCs) are a class of persistent carbenes that have revolutionized the field of catalysis. pageplace.de They are typically generated from imidazolium (B1220033) salts, which are the direct precursors. scripps.edu The compound this compound is an ideal starting material for the synthesis of a specific NHC.
The process involves two main steps:
Quaternization: The imidazole is alkylated at the N-3 position to form a 1,3-disubstituted imidazolium salt. For this compound, this would typically involve reaction with an alkylating agent to introduce a second substituent on the other nitrogen.
Deprotonation: The resulting imidazolium salt is treated with a base to remove the acidic proton at the C-2 position, yielding the neutral NHC. scripps.edu
These NHCs can be used directly as powerful organocatalysts or as ligands for transition metals, where they often confer greater stability and activity than their phosphine counterparts. nih.govpageplace.de The development of new imidazolium salts from precursors like this compound is crucial for creating novel NHCs with tailored properties for specific catalytic applications. upenn.edu An interesting area of future research is the synthesis of "abnormal" NHCs (aNHCs), where deprotonation occurs at the C-4 or C-5 position, which can be achieved by first protecting the C-2 position. rsc.org These aNHCs have shown unique reactivity and are among the most active metal-free catalysts for certain polymerizations. rsc.org
Table 2: Pathway from this compound to NHC
| Step | Description | Intermediate/Product | Potential Application |
| Starting Material | This compound | Imidazole Derivative | Ligand Synthesis |
| 1. Quaternization | Reaction with an alkylating agent (e.g., R-X) to form an imidazolium salt. | 1-Benzyl-3-alkyl-4-phenyl-5-methylimidazolium salt | NHC Precursor, Ionic Liquid nih.gov |
| 2. Deprotonation | Treatment with a strong base to remove the C-2 proton. | 1-Benzyl-3-alkyl-4-phenyl-5-methylimidazol-2-ylidene | Organocatalyst, Ligand for Metal Catalysts scripps.edursc.org |
Role in Green Chemistry Catalytic Processes
Green chemistry emphasizes the design of chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Imidazole synthesis and its applications in catalysis are increasingly being adapted to meet these principles. Research has demonstrated the synthesis of substituted imidazoles using environmentally benign methods such as solvent-free reactions, microwave irradiation, and the use of reusable catalysts. researchgate.netbohrium.commdpi.com
For example, 2,4,5-trisubstituted imidazoles have been synthesized efficiently under solvent-free conditions using a reusable chromium-based metal-organic framework (MIL-101) as a heterogeneous catalyst. mdpi.com Similarly, magnetic nanoparticles have been employed as recyclable catalysts for the one-pot synthesis of imidazole derivatives, allowing for easy separation of the catalyst from the reaction mixture. researchgate.netbohrium.com These methodologies offer high yields, short reaction times, and simplified purification processes. researchgate.net
Given these precedents, future research could focus on developing green synthetic routes for this compound itself, or using it and its derivatives (like the corresponding NHC) in catalytic systems that adhere to green chemistry principles. This could involve using water or ethanol-water mixtures as solvents, employing energy-efficient microwave or ultrasound irradiation, or designing recyclable catalytic systems. researchgate.netcuestionesdefisioterapia.comnih.gov
Materials Science Applications
The unique structural and electronic properties of substituted imidazoles make them attractive building blocks for the creation of novel functional materials and polymers.
Development of Functional Materials and Polymers
Imidazole-containing polymers are an emerging class of materials with applications ranging from biology to materials science. elsevierpure.comresearchgate.net These polymers can exhibit high thermal stability and ionic conductivity. numberanalytics.com The imidazole ring can participate in hydrogen bonding, while its quaternized form, the imidazolium salt, can engage in electrostatic interactions, aggregation, and self-assembly. elsevierpure.comresearchgate.net
The structure of this compound is well-suited for incorporation into polymeric structures. The benzyl and phenyl rings could be functionalized with polymerizable groups (e.g., vinyl, styryl, or acrylate (B77674) moieties) to create monomers. Subsequent polymerization could lead to materials with tailored properties. For example, polymers containing imidazole units are explored for:
Ionic Liquids and Polyelectrolytes: Imidazolium salts are precursors to ionic liquids, and polymers containing these units can act as polyelectrolytes or ionomers. nih.govelsevierpure.com
Nanoparticle Coatings: Imidazolium-based structures can be used to coat and stabilize metal nanoparticles. researchgate.net
Sustainable Materials: Imidazole-based polymers are being investigated for their potential in creating sustainable materials with unique thermal and conductive properties. numberanalytics.com
The development of such polymers from this compound represents a promising direction for creating advanced functional materials.
Potential in Optical and Optoelectronic Applications
Highly conjugated organic molecules are the foundation of modern optical and optoelectronic devices. Substituted imidazoles, particularly those with extensive aromatic systems, have shown significant promise in this area. nih.gov The imidazole ring can act as an effective electron-withdrawing group, which, when combined with electron-donating substituents, creates a "push-pull" or D-π-A (Donor-π-Acceptor) architecture. nih.gov This structure is highly desirable for materials with nonlinear optical (NLO) properties, such as two-photon absorption (2PA).
Research on D-π-A imidazole derivatives has shown that their photophysical properties can be tuned by modifying the substituents or by converting the imidazole to an imidazolium salt, which enhances its electron-withdrawing ability and can lead to larger 2PA cross-sections. nih.gov Such compounds have been successfully used as fluorescent probes for bioimaging. nih.gov Furthermore, the high thermal stability and electron-transport capabilities of imidazole derivatives have led to their application in organic light-emitting devices (OLEDs). google.com The combination of phenyl and benzyl groups in this compound provides a conjugated system that could be exploited for these applications.
Table 3: Summary of Optical Properties and Applications of Imidazole Derivatives
| Imidazole Derivative Type | Key Optical Property | Potential Application | Relevant Findings |
| D-π-A Imidazoles | Two-Photon Absorption (2PA) | Bioimaging, Photodynamic Therapy | Imidazolium salts show enhanced 2PA cross-sections (e.g., 276 GM). nih.gov |
| Tetraaryl Imidazoles | Fluorescence Emission | Fluorescent Probes, Sensors | Exhibit fluorescence that can be tuned by altering substituents on the aryl rings. researchgate.net |
| Imidazole-Carbazole Hybrids | Photoluminescence | Organic Electronics | The combination of imidazole with other aromatic systems leads to materials with interesting photophysical properties. nih.gov |
| Imidazole-ligated Complexes | UV-Vis Absorption | Optoelectronics, Solar Cells | Palladium phthalocyanine (B1677752) complexes with imidazole ligands show tunable optical band gaps. mdpi.com |
Future studies should focus on the synthesis and characterization of the photophysical properties of this compound and its derivatives to fully assess their potential in optical and optoelectronic technologies.
Mechanistic Studies in Medicinal Chemistry
The true promise of this compound lies in its potential as a pharmacophore. Mechanistic studies, excluding clinical and safety data, reveal a compound scaffold that is highly amenable to creating targeted molecular interactions.
Research into derivatives of the core imidazole structure has identified specific interactions with key biological targets. For instance, studies on 2-substituted-4-benzyl-5-methylimidazoles have shown that these compounds can effectively inhibit the oncogenic function of Signal Transducer and Activator of Transcription 3 (STAT3). nih.gov Modeling studies suggest that these molecules interact with key residues within the SH2 domain of STAT3, a critical region for its activation and dimerization. nih.gov
Similarly, related phenyl-imidazole derivatives have been developed as inhibitors of Indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune escape. nih.gov Potent inhibition by these analogs is attributed to specific interactions with amino acid residues such as C129 and S167 in the enzyme's active site. nih.gov In other contexts, docking studies of similar imidazole compounds with estrogen receptors have identified key hydrogen bonding and van der Waals interactions with residues like ASP-351, GLU-353, ARG-394, and TRP-383, which are crucial for binding affinity. researchgate.net
Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds, and the imidazole scaffold has proven to be a rich subject for such investigations. For a series of 1-phenylbenzimidazole analogues designed as inhibitors of the platelet-derived growth factor receptor (PDGFR), a clear SAR was established. nih.gov The binding model suggests the ligand sits (B43327) in the narrow ATP-binding site, with a torsion angle of about 40 degrees between the phenyl and benzimidazole (B57391) rings being optimal. nih.gov Substitutions at the 7- or 2'-positions were found to be inactive, likely because they force a larger, unfavorable torsion angle. nih.gov Conversely, the 5-position, which points toward the mouth of the binding pocket, showed significant tolerance for bulky substituents. nih.gov
In the case of 4-benzyl-5-methylimidazole derivatives targeting STAT3, SAR studies revealed that modifications at the 2-position of the imidazole ring significantly impact inhibitory activity. nih.gov For example, introducing a 2,6-difluorobenzylthio group at this position resulted in a potent derivative, highlighting the sensitivity of the target's binding pocket to the electronic and steric nature of the substituent. nih.gov
Computational docking has become an indispensable tool for predicting the binding modes and affinities of small molecules to their macromolecular targets. nih.gov This approach has been widely applied to imidazole derivatives to rationalize their biological activities and guide the design of new, more potent analogs. nih.gov
Docking studies have successfully modeled the interactions of these compounds with a variety of protein targets. These computational predictions provide a molecular basis for observed inhibitory activities and align well with experimental data, confirming the relevance of the chosen biological targets. mdpi.com The use of docking allows researchers to visualize how ligands fit into active sites, predict key interactions like hydrogen bonds, and calculate binding energies, thereby accelerating the drug discovery process. researchgate.netresearchgate.net
| Imidazole Derivative Class | Biological Target | Key Interacting Residues (from Docking) | Reference |
| 4,5-Diphenyl-1-substituted-imidazole | Estrogen Receptor | ASP-351, GLU-353, ARG-394, TRP-383, MET-388 | researchgate.net |
| 2-Substituted-4-benzyl-5-methylimidazole | STAT3 (SH2 Domain) | Interactions with key residues of the SH2 domain were confirmed. | nih.gov |
| 4-Phenyl-imidazole analogs | Indoleamine 2,3-dioxygenase (IDO) | C129, S167 | nih.gov |
| Ferrocene-modified imidazoles | c-Abl Tyrosine Kinase | Altered binding interactions within the ATP-binding site were observed. | mdpi.com |
| 1,5-Diphenyl-2,4-disubstituted-imidazole | Protein Tyrosine Kinase (2HCK) | Specific binding interactions were predicted. | researchgate.net |
The this compound scaffold is not only a potential therapeutic agent in its own right but also serves as a valuable building block for the synthesis of more complex bioactive molecules. mdpi.com The imidazole core is a common feature in many pharmaceuticals, and synthetic chemists leverage its reactivity to construct diverse molecular libraries.
For example, computational docking has been used to guide the de novo synthesis of 4-phenyl-imidazole derivatives targeting IDO. nih.gov In other synthetic schemes, related imidazole compounds like 1,1'-carbonyldiimidazole (B1668759) (CDI) are employed as activating agents to facilitate amide bond formation, a critical step in the synthesis of complex molecules like kinase inhibitors. mdpi.com The ability to readily functionalize the imidazole ring at multiple positions makes it a versatile intermediate, allowing for the systematic modification of a lead compound to improve its pharmacological properties.
Emerging Research Avenues
The future for this compound and its analogs is promising, with several emerging research avenues poised for exploration. Building on the success of STAT3 inhibitors, a major focus will be the design of second-generation compounds with enhanced potency and selectivity to minimize off-target effects. nih.gov This will involve further SAR studies and the exploration of novel substituents on the imidazole core.
Given the scaffold's demonstrated interaction with multiple kinases, there is an opportunity to screen libraries of these compounds against a broader panel of cancer-relevant kinases. This could uncover new therapeutic targets and applications. Furthermore, the development of novel, efficient synthetic routes to create a wider diversity of substituted imidazoles will be critical for high-throughput screening efforts. The inherent properties of the imidazole ring as a metal ligand also suggest potential for development as diagnostic imaging agents or as components in novel drug delivery systems, representing a convergence of medicinal chemistry and materials science.
Development of Novel Derivatization Strategies
The derivatization of the this compound scaffold is a key area for future research, aiming to modulate its physicochemical properties and unlock new functionalities. Building upon established synthetic methodologies for related imidazole compounds, several strategies can be envisioned.
One promising approach involves the functionalization of the phenyl rings. For instance, electrophilic substitution reactions on the 4-phenyl group could introduce a variety of substituents, such as nitro, halogen, or acyl groups. These modifications can significantly impact the electronic properties of the molecule, influencing its potential as a ligand or in electronic materials. Subsequent reduction of a nitro group to an amine would provide a handle for further amide or Schiff base formation, expanding the molecular complexity.
Another strategy could focus on the benzyl group. The para-position of the benzyl ring is particularly amenable to substitution, which could be used to attach this core to larger molecular architectures or solid supports. Furthermore, the methylene (B1212753) bridge of the benzyl group could potentially be a site for radical reactions, although this would be a more challenging transformation.
The methyl group at the 5-position also presents an opportunity for derivatization. While typically less reactive, it could potentially undergo oxidation to a hydroxymethyl or carboxyl group, providing a new point for chemical attachment or intermolecular interactions.
Drawing inspiration from the well-developed chemistry of lophine (2,4,5-triphenylimidazole) and its derivatives, functional groups can be introduced to serve as fluorescent labels or as reactive handles for creating more complex molecules. researchgate.netnih.gov For example, the synthesis of derivatives containing carbonyl chlorides or hydrazides has been shown to be effective for labeling fatty acids, amines, and phenols. nih.gov Such strategies could be adapted for this compound to create novel probes for biological or material science applications.
A potential synthetic route to this compound itself could be adapted from the Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a primary amine in the presence of ammonia (B1221849). wikipedia.orgscribd.comwikipedia.orgslideshare.netresearchgate.net In this case, the reaction would likely involve 1-phenyl-1,2-propanedione, benzaldehyde, and benzylamine (B48309). A patented method for producing a related isomer, 1-benzyl-2-phenyl-4(5)-methylimidazole, involves reacting the corresponding 1-unsubstituted imidazole with benzyl alcohol in the presence of a carboxylic acid catalyst at high temperatures. google.com
Table 1: Potential Derivatization Reactions for this compound
| Reaction Type | Reagents and Conditions | Potential Product |
| Nitration of 4-phenyl group | HNO₃, H₂SO₄ | 1-Benzyl-4-(4-nitrophenyl)-5-methylimidazole |
| Halogenation of 4-phenyl group | Br₂, FeBr₃ | 1-Benzyl-4-(4-bromophenyl)-5-methylimidazole |
| N-alkylation (Mannich reaction) | Formaldehyde, secondary amine | 1-(Substituted aminomethyl)-2,4,5-triphenylimidazoles (by analogy) scialert.net |
| Suzuki Coupling (on a halogenated derivative) | Arylboronic acid, Pd catalyst | 1-Benzyl-4-(biphenyl)-5-methylimidazole |
Exploration of Supramolecular Chemistry with Imidazole Scaffolds
The imidazole scaffold is a well-established building block in supramolecular chemistry due to its ability to participate in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and metal coordination. The specific substituents of this compound offer multiple sites for such interactions, making it a prime candidate for the construction of novel supramolecular assemblies.
The nitrogen atom at the 3-position of the imidazole ring is a hydrogen bond acceptor, and in its protonated imidazolium form, the N-H group can act as a hydrogen bond donor. These interactions can be exploited to form predictable one-, two-, or three-dimensional networks. The phenyl and benzyl groups provide extensive π-surfaces for stacking interactions, which can play a crucial role in the organization of the molecules in the solid state or in solution.
Furthermore, the imidazole nitrogen atoms are excellent ligands for a wide range of metal ions. The coordination of this compound to metal centers could lead to the formation of discrete coordination complexes, coordination polymers, or metal-organic frameworks (MOFs). The properties of these materials, such as their porosity, luminescence, and catalytic activity, would be dictated by the choice of metal ion and the geometry of the ligand. Research on lophine derivatives has demonstrated their utility in creating fluorescent chemosensors for metal ions like cobalt(II). nih.gov
The exploration of supramolecular assemblies of this compound could lead to materials with applications in areas such as gas storage, separation, catalysis, and chemical sensing.
Advanced Characterization Techniques for Complex Imidazole Systems
A thorough understanding of the structure and properties of this compound and its derivatives requires the application of a suite of advanced characterization techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the molecular structure. For complex derivatives or supramolecular systems, advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be essential to elucidate through-bond and through-space correlations. The chemical shift of the N-H proton in related imidazole derivatives is typically observed around δ 12.80 ppm in ¹H NMR spectra.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and elemental composition. Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used to characterize both the single molecule and larger supramolecular assemblies. For a related isomer, mass spectrometry showed a molecular ion peak (M⁺) at m/z 248. google.com
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure and detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. This technique would be invaluable for understanding the packing of molecules in crystals and the nature of supramolecular assemblies.
Spectroscopic Techniques:
UV-Visible Spectroscopy: To study the electronic transitions within the molecule. The absorption maxima of lophine derivatives are typically in the range of 329-340 nm. nih.gov
Fluorescence Spectroscopy: To investigate the emissive properties of the compound and its derivatives, which is particularly relevant for applications in sensing and imaging. Lophine derivatives are known to be strongly fluorescent. researchgate.net
Infrared (IR) and Raman Spectroscopy: To identify characteristic vibrational modes of the functional groups within the molecule.
Electrochemical Techniques: Cyclic voltammetry can be used to study the redox properties of these compounds, providing insights into their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org This is particularly important for applications in organic electronics.
Table 2: Representative Characterization Data for Related Imidazole Compounds
| Technique | Compound Type | Observed Data | Reference |
| ¹H NMR | Lophine Derivatives | N-H proton at ~δ 12.80 ppm; aromatic protons at δ 6.8-8.0 ppm | |
| ¹³C NMR | Lophine Derivatives | Aromatic carbons at ~120-140 ppm; C-2 of imidazole at >140 ppm | |
| Mass Spectrometry | 1-Benzyl-2-phenyl-4(5)-methylimidazole | M⁺ at m/z 248, M⁺+1 at m/z 249 | google.com |
| UV-Vis Spectroscopy | Lophine Derivatives | λ_max in the range of 329-340 nm | nih.gov |
| Fluorescence Spectroscopy | Lophine Derivatives | High fluorescence quantum yields | researchgate.net |
| Cyclic Voltammetry | Lophine Derivatives | HOMO-LUMO energy gaps in the range of 3.05–3.55 eV | rsc.org |
By systematically applying these advanced research methodologies, the full potential of this compound as a versatile chemical entity can be realized, paving the way for its application in diverse scientific and technological fields.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Benzyl-4-phenyl-5-methylimidazole, and how can reaction efficiency be validated?
- Methodology :
- Step 1 : React 4-amino-triazole derivatives with substituted benzaldehydes in absolute ethanol under reflux (4–6 hours) with catalytic glacial acetic acid. Monitor progress via TLC .
- Step 2 : Purify the crude product using vacuum filtration and recrystallization (e.g., ethanol). Yield optimization may require adjusting molar ratios or substituting ethanol with THF for solubility .
- Validation : Confirm purity via HPLC (≥98%) and characterize using -/-NMR to verify imidazole ring formation and substituent positions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Approach :
- IR Spectroscopy : Identify N-H stretches (3200–3400 cm) and C=N/C=C vibrations (1600–1500 cm) to confirm imidazole backbone .
- NMR : Use -NMR to resolve benzyl protons (δ 4.8–5.2 ppm) and aromatic protons (δ 7.0–7.8 ppm). -NMR should show imidazole carbons at δ 120–140 ppm .
- X-ray Crystallography : Employ SHELX software for structural refinement. Ensure data collection at low temperature (100 K) to minimize thermal motion artifacts .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Guidelines :
- Engineering Controls : Use closed-system reactors or fume hoods to avoid inhalation of dust .
- PPE : Wear nitrile gloves, safety goggles, and lab coats. For prolonged exposure, add a respirator (NIOSH-certified) .
- Emergency Measures : Install eyewash stations and ensure immediate access to ethanol for solvent-related spills .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Workflow :
- Modeling : Use Gaussian or similar software to optimize geometry at the B3LYP/6-31G(d) level. Compute HOMO-LUMO gaps to assess reactivity .
- Validation : Compare theoretical IR/NMR spectra with experimental data to refine basis sets (e.g., 6-311++G(d,p)) .
- Applications : Correlate HOMO localization on the imidazole ring with electrophilic substitution trends .
Q. How can structural contradictions between X-ray and NMR data be resolved for this compound?
- Resolution Strategy :
- Case Study : If NMR suggests rotational flexibility in the benzyl group but X-ray shows a rigid structure, perform variable-temperature NMR to probe dynamic behavior .
- Complementary Techniques : Use molecular dynamics simulations (AMBER/CHARMM) to model torsional angles and compare with crystallographic data .
Q. What strategies enhance the biological activity of this compound derivatives?
- Design Principles :
- Substitution Effects : Introduce electron-withdrawing groups (e.g., -NO) at the 4-phenyl position to modulate lipophilicity (logP) and improve membrane permeability .
- Pharmacophore Mapping : Use docking studies (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with Thr145 in kinase targets) .
- SAR Table :
| Substituent Position | Bioactivity (IC, μM) | LogP |
|---|---|---|
| 5-Methyl | 12.4 | 3.2 |
| 5-Trifluoromethyl | 8.9 | 3.8 |
| 5-Nitro | 5.1 | 4.1 |
Q. How do solvent polarity and catalyst choice influence the regioselectivity of imidazole functionalization?
- Experimental Design :
- Solvent Screening : Compare DMF (polar aprotic) vs. toluene (nonpolar) in Pd-catalyzed cross-couplings. DMF increases electrophilic substitution at the 2-position due to stabilization of transition states .
- Catalyst Optimization : Test Pd(PPh) vs. CuI in Sonogashira reactions. Pd systems favor aryl-alkyne couplings (yield: 75–85%) over Cu (yield: 50–60%) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
